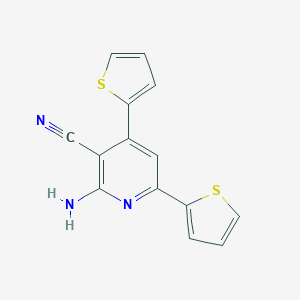

2-Amino-4,6-di(2-thienyl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9N3S2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2-amino-4,6-dithiophen-2-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C14H9N3S2/c15-8-10-9(12-3-1-5-18-12)7-11(17-14(10)16)13-4-2-6-19-13/h1-7H,(H2,16,17) |

InChI Key |

NMMNXFUCSNOZLW-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CS3 |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4,6 Di 2 Thienyl Nicotinonitrile

Established Synthetic Routes for the 2-Aminonicotinonitrile Core

The formation of the central 2-aminonicotinonitrile scaffold is a well-documented area of heterocyclic chemistry. The primary methods involve the construction of the pyridine (B92270) ring from acyclic precursors, typically through condensation reactions.

A highly effective and common strategy for synthesizing 2-aminonicotinonitrile derivatives involves a one-pot, multi-component reaction that proceeds through a chalcone (B49325) intermediate. mdpi.comresearchgate.net This approach typically combines an aromatic aldehyde, an acetophenone (B1666503) derivative, malononitrile (B47326), and a nitrogen source like ammonium (B1175870) acetate. mdpi.comresearchgate.net The initial step is a base-catalyzed Claisen-Schmidt condensation between the aldehyde and acetophenone to form an α,β-unsaturated ketone, known as a chalcone. mdpi.comnih.gov This chalcone then undergoes a Michael addition with malononitrile, followed by cyclization and aromatization to yield the final 2-amino-4,6-diarylnicotinonitrile product. mdpi.comnih.gov

The versatility of this method allows for the synthesis of a wide array of substituted nicotinonitriles by simply varying the initial aldehyde and acetophenone reactants. mdpi.com For the specific synthesis of the title compound, thiophene-2-carbaldehyde (B41791) and 1-(thiophen-2-yl)ethan-1-one would serve as the precursors. nih.gov

Table 1: Illustrative Multi-component Synthesis of 2-Aminonicotinonitrile Derivatives via Chalcone Intermediates

| Aldehyde | Acetophenone | Reagents | Product | Ref. |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Malononitrile, Ammonium Acetate, Ethanol (B145695), Reflux | 2-Amino-4,6-diphenylnicotinonitrile | mdpi.com |

| Substituted Aldehydes | Substituted Acetophenones | Malononitrile, Ammonium Acetate, CoFe2O4@SiO2-SO3H, Microwave, Solvent-free | Various 2-Amino-4,6-diarylnicotinonitriles | researchgate.net |

| (2E)-1-(4-Aminophenyl)-3-(2-thienyl)prop-2-en-1-one (Chalcone) | - | Malononitrile, Sodium Ethoxide, Ethanol | 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | nih.gov |

| 4-Hydroxybenzaldehyde | 2-Chloro-N-arylacetamide (precursor) | 1-(Thiophen-2-yl)ethan-1-one, KOH, Ethanol | Chalcone incorporating 2-phenoxy-N-arylacetamide and thiophene (B33073) | nih.gov |

Malononitrile is a cornerstone reagent in the synthesis of the 2-aminonicotinonitrile core due to its activated methylene (B1212753) group and the nitrile function which becomes part of the final product. mdpi.com The reaction generally involves the condensation of a 1,3-dielectrophilic component with malononitrile. mdpi.com As discussed, α,β-unsaturated ketones (chalcones) are common partners in this reaction. nih.govekb.eg

Alternative precursors can also react with malononitrile. For instance, β-dicarbonyl derivatives can be refluxed with malononitrile in the presence of a base like triethylamine (B128534) to afford 3-cyano-2-oxopyridine derivatives, which are structurally related to the target compound. ekb.eg Another approach utilizes phenylsulfonylacetonitrile, which reacts with α,β-unsaturated nitriles (themselves products of Knoevenagel condensation with malononitrile) to yield 2-amino-3-phenylsulfonyl-nicotinonitrile derivatives. mdpi.com These varied reactions underscore the centrality of activated nitrile compounds in building the substituted pyridine ring system. mdpi.com

Strategies for Incorporating Thiophene Substituents

The introduction of the two thienyl groups onto the nicotinonitrile backbone can be achieved either by building the pyridine ring with thiophene-bearing precursors or by attaching the thiophene rings to a pre-formed pyridine core.

The most direct route to 2-Amino-4,6-di(2-thienyl)nicotinonitrile is to use thiophene-containing starting materials in a multi-component reaction. nih.gov This involves the Claisen-Schmidt condensation of thiophene-2-carbaldehyde with 1-(thiophen-2-yl)ethan-1-one to generate the key intermediate, 1,3-di(thiophen-2-yl)prop-2-en-1-one. nih.gov This di-thienyl chalcone is then subjected to cyclocondensation with malononitrile and ammonium acetate. mdpi.comnih.gov This one-pot or two-step sequence efficiently assembles the final molecule, incorporating both thiophene rings at the C4 and C6 positions of the pyridine ring during its formation. Research on the synthesis of chalcones with thiophene moieties confirms the feasibility of creating the necessary precursors for this pathway. nih.gov

An alternative, though less direct, synthetic strategy involves the use of transition metal-catalyzed cross-coupling reactions. This method would start with a pre-synthesized 2-amino-4,6-dihalonicotinonitrile (e.g., dibromo- or dichloro-). The thiophene rings could then be introduced via reactions such as the Suzuki or Stille coupling, using a thiophene-boronic acid (or ester) or a stannylthiophene, respectively. This approach is a standard method for forming aryl-heteroaryl bonds. researchgate.net For instance, rhodium(III)-catalyzed dehydrogenative cross-coupling has been successfully used to link thiophenes to 2-pyridone rings, demonstrating the viability of forming thiophene-pyridine bonds through such catalytic methods. researchgate.net While powerful for creating molecular diversity, this route is more step-intensive compared to the convergent multi-component synthesis.

Catalytic and Green Chemistry Approaches in Nicotinonitrile Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. mdpi.com The synthesis of nicotinonitriles has benefited significantly from these principles, focusing on reusable catalysts, alternative energy sources, and minimizing waste. jocpr.commdpi.com

Several green approaches have been applied to the multi-component synthesis of 2-aminonicotinonitriles. mdpi.com These include using microwave irradiation or ultrasonic irradiation to accelerate reaction times and improve yields, often under solvent-free conditions. mdpi.comresearchgate.netnih.gov The use of water as a green solvent has also been explored. mdpi.com

Table 2: Examples of Green Chemistry Approaches in Nicotinonitrile and Related Syntheses

| Catalyst / Method | Reaction Type | Conditions | Advantages | Ref. |

|---|---|---|---|---|

| CoFe2O4@SiO2-SO3H | Four-component synthesis of 2-amino-4,6-diarylnicotinonitriles | Microwave, Solvent-free | High yields, short reaction times, reusable magnetic catalyst | researchgate.net |

| Microwave Irradiation | Synthesis of chalcones and their conversion to aminobenzene dicarbonitriles | Solvent-free or solid support | Rapid, high yields, eco-friendly | researchgate.net |

| Ultrasonic Irradiation | Synthesis of 2-amino-4,6-diphenylnicotinonitriles | Not specified | Enhanced reaction efficiency and yield | mdpi.com |

| Water | Three-component synthesis of 2-amino-2-chromenes | Reflux, CTACl catalyst | Green solvent, one-pot synthesis | researchgate.net |

| None (Neat) | Synthesis of 2-amino-4,6-diphenylnicotinonitriles | Thermal | Simplicity, environmentally friendly | mdpi.com |

L-Proline Catalysis in Aqueous Media

L-proline has emerged as a powerful, environmentally benign organocatalyst for a wide array of organic transformations, including the synthesis of heterocyclic compounds. rsc.orgmdpi.com Its use in aqueous or other green solvents aligns with the principles of green chemistry. ajgreenchem.com The catalytic cycle of L-proline typically involves the formation of an enamine or iminium ion intermediate with one of the reactants. rsc.orgwikipedia.org

In the context of synthesizing polysubstituted pyridines and related heterocycles, L-proline facilitates multicomponent reactions (MCRs) under mild conditions. ajgreenchem.comresearchgate.net For instance, the synthesis of tetrahydropyridine (B1245486) derivatives can be achieved by reacting an amine, methyl acetoacetate, and an aromatic aldehyde in ethanol with L-proline as the catalyst. ajgreenchem.com Similarly, L-proline has been effectively used to catalyze the synthesis of pyran and thiopyran derivatives. mdpi.com The mechanism often involves a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization, all promoted by the catalyst. While direct synthesis of this compound using L-proline catalysis in aqueous media is not extensively documented in these specific sources, the principles of L-proline-catalyzed MCRs for similar heterocyclic systems, like dihydropyridines, suggest its potential applicability. researchgate.net The reaction would likely proceed through the condensation of an appropriate thiophene-containing aldehyde, a ketone, and a nitrile source, facilitated by L-proline in an aqueous or alcoholic medium.

Table 1: Examples of L-Proline Catalyzed Heterocyclic Synthesis Users can sort the table by clicking on the headers.

| Product | Reactants | Catalyst Loading | Solvent | Key Features |

|---|---|---|---|---|

| Tetrahydropyridines | Aniline, Methyl acetoacetate, Aromatic aldehydes | 10 mol% | Ethanol | Green solvent, Mild reflux conditions, High yields (95%). ajgreenchem.com |

| Dihydropyridines | Dimedone, Aryl aldehydes, Ammonium acetate | Not specified | Aqueous medium | Efficient, Recyclable catalyst, Short reaction times. researchgate.net |

| Pyrans/Thiopyrans | Aromatic aldehydes, Malononitrile, Active methylenes | 10 mol% | Ethanol | Enantioselective, Good yields, Creates chiral center. mdpi.com |

| Thiopyrano[2,3-b]thiochromen-5-ones | 4-Hydroxydithiocoumarin, Cinnamaldehyde | 20 mol% | Methanol | Mild conditions, Broad substrate scope, Atom economy. rsc.org |

Nanocatalysis under Solvent-Free and Microwave Irradiation Conditions

The application of nanocatalysts, particularly in conjunction with microwave irradiation and solvent-free conditions, represents a significant advancement in the synthesis of 2-amino-4,6-diarylnicotinonitriles. researchgate.net This approach offers numerous advantages, including enhanced reaction rates, higher yields, easier catalyst recovery, and reduced environmental impact. oiccpress.com

One notable method involves a four-component reaction of an aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate. researchgate.net This reaction has been successfully catalyzed by silica-coated cobalt ferrite (B1171679) (CoFe2O4@SiO2) magnetic nanoparticles under microwave irradiation and solvent-free conditions. researchgate.net The magnetic nature of the nanocatalyst allows for its simple separation from the reaction mixture using an external magnet, enabling its reuse for several cycles without a significant loss of activity.

Another efficient nanostructured catalyst is {Fe3O4@SiO2@(CH2)3Im}C(CN)3, which has been used for the synthesis of 2-amino-4,6-diphenylnicotinonitriles under solvent-free conditions. researchgate.net Microwave-assisted organic synthesis, in general, provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govresearchgate.netnih.gov The combination of these technologies provides a powerful and sustainable platform for the production of complex heterocyclic molecules.

Table 2: Nanocatalyst Performance in Diaryl-nicotinonitrile Synthesis Users can sort the table by clicking on the headers.

| Nanocatalyst | Reaction Type | Conditions | Key Advantages |

|---|---|---|---|

| CoFe2O4@SiO2 magnetic nanoparticles | Four-component reaction | Microwave irradiation, Solvent-free | High efficiency, Simple catalyst recovery, Reusability. researchgate.net |

| {Fe3O4@SiO2@(CH2)3Im}C(CN)3 | Four-component reaction | Solvent-free, Thermal | Good to high yields, Short reaction times, Benign conditions. researchgate.net |

| NiCoFe2O4 nanoparticles | Biginelli reaction (Dihydropyrimidinones) | Solvent-free, Thermal | Catalyst recoverable for five cycles, Good yields. oiccpress.com |

Phase Transfer Catalysis in Heterocyclic Synthesis

Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). tsijournals.comcrdeepjournal.orgresearchgate.net This methodology has been effectively applied to the synthesis of 2-amino-4,6-diarylnicotinonitriles. researchgate.netarkat-usa.org

A novel and efficient strategy for synthesizing these compounds utilizes liquid-liquid PTC conditions. arkat-usa.org One pathway involves a two-step process starting from 2-chloro-4,6-diarylnicotinonitrile. The first step is an azidolysis reaction with sodium azide (B81097) in a chlorobenzene-water system, using a phase transfer catalyst like Aliquat 336® (tricaprylmethylammonium chloride) to facilitate the transfer of the azide anion into the organic phase. This yields a 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile intermediate. The subsequent step is a chemoselective reduction of the tetrazole ring to the amino group, also under PTC conditions, to form the final 2-amino-4,6-diarylnicotinonitrile product. researchgate.netarkat-usa.org

Furthermore, a facile one-pot synthesis has been developed, converting 2-chloro-4,6-diarylnicotinonitrile directly to the desired 2-amino product without the need to isolate the intermediate. researchgate.netarkat-usa.org PTC is particularly useful for N-alkylation and other nucleophilic substitution reactions in heterocyclic chemistry, offering mild reaction conditions and high selectivity. crdeepjournal.orgresearchgate.net

Synthesis of Analogous and Derivative Structures

The synthetic methodologies developed for this compound are often adaptable for creating a broad library of related compounds with diverse aryl and heteroaryl substituents.

Preparation of 2-Amino-4,6-Diaryl/Diheteroarylnicotinonitrile Analogues

The synthesis of 2-amino-4,6-diaryl/diheteroarylnicotinonitrile analogues is commonly achieved through multicomponent reactions. A prevalent method involves the condensation of chalcones (1,3-diaryl-2-propen-1-ones) with malononitrile in the presence of ammonium acetate. mdpi.com The chalcones themselves are readily prepared via the Claisen-Schmidt condensation of an appropriate aryl or heteroaryl aldehyde with a corresponding aryl or heteroaryl methyl ketone. mdpi.comijpsonline.com This modular approach allows for significant structural diversity in the final nicotinonitrile product.

For example, a variety of 2-amino-4,6-diphenylnicotinonitriles have been synthesized using this two-step process under reflux conditions. mdpi.com Similarly, reacting appropriately substituted chalcones with guanidinium (B1211019) carbonate or guanidine (B92328) nitrate (B79036) can lead to the formation of related 2-amino-4,6-diarylpyrimidines. ijpsonline.comrasayanjournal.co.in A three-component, one-pot reaction between α-cyanoketones, carboxaldehydes, and guanidines also provides an efficient route to 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. nih.gov

The synthesis of a specific diheteroaryl analogue, 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, was accomplished by the cyclization of (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one (a chalcone derivative) with malononitrile in the presence of sodium ethoxide. nih.gov

Table 3: Synthetic Routes to Nicotinonitrile and Pyrimidine Analogues Users can sort the table by clicking on the headers.

| Product Class | Key Reactants | Reagent/Catalyst | Methodology |

|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitriles | Acetophenones, Aldehydes, Malononitrile | Ammonium acetate | Two-step: Chalcone formation followed by cyclization. mdpi.com |

| 2-Amino-4,6-diarylpyrimidines | Chalcones, Guanidinium carbonate | DMF (solvent) | Condensation reaction under reflux. rasayanjournal.co.in |

| 4,6-Diaryl substituted-4,5-dihydro-2-amino pyrimidines | Chalcones, Guanidine nitrate | Sodium ethoxide | Condensation reaction under reflux. ijpsonline.com |

| 2-Amino-4,6-disubstitutedpyrimidine-5-carbonitriles | α-Cyanoketones, Carboxaldehydes, Guanidines | Not specified | Convergent three-component, one-pot reaction. nih.gov |

| 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | Chalcone derivative, Malononitrile | Sodium ethoxide | Cyclization reaction. nih.gov |

Synthetic Pathways to Substituted Thiophenes and Their Derivatives

Substituted thiophenes are crucial precursors for the synthesis of this compound. The chemistry of thiophene synthesis is rich and varied, with both classical and modern methods available. nih.gove-bookshelf.de

Classical methods include the Paal-Knorr synthesis, which involves heating a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. youtube.com The Gewald reaction is another powerful multicomponent method for producing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.gov

More recent and innovative approaches often utilize metal-catalyzed or base-promoted heterocyclization of functionalized alkynes. nih.gov For instance, copper-catalyzed reactions can be used to synthesize thiophenes from haloalkynes and a sulfur source like sodium sulfide. nih.gov Rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides a highly regioselective route to highly substituted thiophenes. organic-chemistry.org Metal-free approaches have also gained traction; one such method involves the reaction of 1,3-diynes with elemental sulfur and sodium tert-butoxide, proceeding through a trisulfur (B1217805) radical anion intermediate. nih.govorganic-chemistry.org These diverse synthetic tools provide access to the specifically substituted thiophene building blocks required for the final assembly of the target nicotinonitrile.

Based on a comprehensive search of available scientific literature, a dedicated computational and theoretical investigation of the electronic structure and reactivity of the specific chemical compound This compound could not be found.

The search yielded studies on analogous compounds, most notably 2-Amino-4,6-diphenylnicotinonitrile. bohrium.commdpi.comresearchgate.net These studies employed Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to explore ground and excited state properties, including geometry optimization, HOMO-LUMO analysis, prediction of electronic descriptors, and simulation of electronic spectra. bohrium.commdpi.comresearchgate.net

However, due to the strict requirement to focus solely on This compound , the detailed data and discussion for the diphenyl analogue cannot be presented as a substitute. The electronic and photophysical properties of such compounds are highly dependent on the specific aromatic substituents (phenyl vs. thienyl), and therefore, data for the diphenyl derivative would not be scientifically accurate for the requested thienyl compound.

Therefore, it is not possible to generate the requested article with the specified outline and content for This compound at this time due to the absence of published computational and theoretical research on this particular molecule.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Reactivity Studies through Frontier Molecular Orbital Theory

To pinpoint which specific atoms within a molecule are most likely to react, chemists employ reactivity descriptors derived from density functional theory (DFT). One of the most powerful of these is the Fukui function. This function quantifies the change in electron density at a particular point in the molecule as the total number of electrons changes. bas.bg In essence, it identifies the sites most susceptible to electrophilic, nucleophilic, and radical attack.

Electrophilic Attack: The site most prone to attack by an electrophile is the one with the highest value of the Fukui function f+, which corresponds to the location where an incoming electron is most likely to be accepted (related to the LUMO).

Nucleophilic Attack: The site most susceptible to attack by a nucleophile is indicated by the highest value of f-, representing the position from which an electron is most easily removed (related to the HOMO).

Radical Attack: The preferred site for radical attack is often predicted by the average of f+ and f-, denoted as f0.

For a molecule like 2-Amino-4,6-di(2-thienyl)nicotinonitrile, a Fukui analysis would calculate these indices for each atom. Such calculations, as demonstrated in studies of other heterocyclic compounds like 6-amino-7,9-dihydropurine-8-thione, allow for a precise ranking of atomic sites by their reactivity. bas.bg For instance, the nitrogen atoms of the pyridine (B92270) ring and the cyano group, as well as specific carbon atoms on the thienyl rings, would be key areas of interest. A comparison of the Fukui values would reveal whether a nucleophilic or electrophilic attack is more likely to occur and at which specific position. bas.bg

Table 1: Illustrative Fukui Function Indices for this compound

This table presents hypothetical data to illustrate the expected output of a Fukui function analysis. Actual values would require specific DFT calculations.

| Atomic Site | f⁺ (for Electrophilic Attack) | f⁻ (for Nucleophilic Attack) | f⁰ (for Radical Attack) |

| N (Pyridine) | 0.085 | 0.012 | 0.049 |

| N (Amino) | 0.021 | 0.150 | 0.086 |

| N (Cyano) | 0.110 | 0.005 | 0.058 |

| C2 (Pyridine) | 0.015 | 0.130 | 0.073 |

| C3 (Pyridine) | 0.090 | 0.020 | 0.055 |

| C (Cyano) | 0.045 | 0.035 | 0.040 |

| S (Thienyl 1) | 0.030 | 0.095 | 0.063 |

| S (Thienyl 2) | 0.032 | 0.093 | 0.063 |

FMO theory is not only descriptive but also predictive, allowing chemists to rationalize and forecast the outcomes of chemical reactions. wikipedia.org By analyzing the symmetry and energy of the frontier orbitals of reactants, one can predict whether a reaction pathway is favorable. wikipedia.org For example, in cycloaddition reactions, the interaction between the HOMO of one component and the LUMO of the other must be symmetry-allowed for the reaction to proceed thermally. wikipedia.org

For this compound, computational studies could predict its behavior in various transformations. For instance, in a potential electrophilic substitution reaction on one of the thienyl rings, analysis of the HOMO would show where the electron density is highest, indicating the most probable site of attack. Similarly, in reactions where the molecule acts as a nucleophile, such as in the synthesis of fused heterocyclic systems, the shape and location of the HOMO would be paramount. arkat-usa.org Computational modeling of the transition states for different possible reaction pathways can determine the activation energies, thereby predicting the most likely product. This approach has been used to understand the formation of various diarylnicotinonitriles and their subsequent transformations. arkat-usa.org

Non-Linear Optics (NLO) Properties from Computational Models

Materials with significant Non-Linear Optical (NLO) properties are crucial for modern technologies like optical data storage, image processing, and optical switching. nih.gov Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. researchgate.net The compound this compound possesses such features: the amino group acts as an electron donor, the cyano group as an electron acceptor, and the pyridine and thienyl rings form a conjugated bridge that facilitates intramolecular charge transfer (ICT).

Computational DFT methods are widely used to predict the NLO response of molecules. nih.gov Key parameters include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). A large β value is a primary indicator of a strong second-order NLO response. scirp.org

Theoretical studies on similar donor-acceptor substituted pyridine and aminobenzonitrile derivatives have shown that computational methods can reliably estimate these properties. researchgate.netscirp.org For this compound, a computational model would involve optimizing the molecular geometry and then calculating the NLO parameters. The results would likely show a significant hyperpolarizability due to the efficient ICT pathway. The magnitude of the NLO response could be compared to that of well-known materials to assess its potential for practical applications. researchgate.net

Table 2: Illustrative Calculated NLO Properties for this compound

This table presents hypothetical data to illustrate the expected output of an NLO properties calculation using a DFT method like B3LYP. Actual values would require specific calculations.

| Property | Calculated Value (a.u.) | Calculated Value (esu) |

| Dipole Moment (μ) | 4.55 | 11.56 x 10⁻¹⁸ |

| Mean Polarizability (α) | 210.8 | 31.2 x 10⁻²⁴ |

| Total First Hyperpolarizability (β_total) | 3250 | 28.1 x 10⁻³⁰ |

Chemical Transformations and Derivative Chemistry of 2 Amino 4,6 Di 2 Thienyl Nicotinonitrile

Chemical Modifications of the Amino Group

The exocyclic amino group at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives. The reactivity of this group is influenced by the electron-withdrawing nature of the pyridine ring and the adjacent nitrile group.

The amino group in 2-aminonicotinonitrile derivatives is known to participate in hydrogen bonding, which can influence the crystal packing and physical properties of the compound. nih.govnih.gov Chemical modifications typically involve acylation, alkylation, and diazotization reactions.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.

Diazotization: Diazotization of the 2-aminopyridine (B139424) moiety with nitrous acid can lead to the formation of a diazonium salt. These intermediates are highly versatile and can be used to introduce a variety of other functional groups, such as hydroxyl, halogens, or a cyano group, through Sandmeyer-type reactions.

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl chloride | N-(3-cyano-4,6-di(2-thienyl)pyridin-2-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-4,6-di(2-thienyl)-2-aminonicotinonitrile |

| Diazotization | Nitrous acid (HNO₂) | 2-hydroxy-4,6-di(2-thienyl)nicotinonitrile (via diazonium salt) |

Reactions Involving the Nitrile Functionality

The nitrile group at the C3 position is an electrophilic center that can undergo a variety of nucleophilic addition reactions. Its transformations are fundamental to the synthesis of various derivatives with modified electronic and steric properties.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide, which upon further hydrolysis gives a carboxylic acid. libretexts.org This transformation is a common strategy for converting nitriles into other important functional groups.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgopenstax.orglibretexts.org This reaction provides a route to aminomethylpyridine derivatives. Catalytic hydrogenation over Raney-nickel is another effective method for this transformation. dundee.ac.uk

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine anion, which upon aqueous workup, yields a ketone. openstax.orgchemistrysteps.com This allows for the introduction of a new carbon-carbon bond at the C3 position.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole derivatives, which are important pharmacophores.

| Reaction Type | Reagent | Product Class |

| Hydrolysis | H₂SO₄ (aq), heat | 2-Amino-4,6-di(2-thienyl)nicotinamide |

| Reduction | LiAlH₄ | (2-Amino-4,6-di(2-thienyl)pyridin-3-yl)methanamine |

| Grignard Reaction | Phenylmagnesium bromide | (2-Amino-4,6-di(2-thienyl)pyridin-3-yl)(phenyl)methanone |

| Cycloaddition | Sodium azide (B81097) | 2-Amino-4,6-di(2-thienyl)-3-(1H-tetrazol-5-yl)pyridine |

Transformations of the Pyridine Core

The pyridine ring in 2-amino-4,6-di(2-thienyl)nicotinonitrile is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Pyridine N-oxides are versatile intermediates that can undergo further transformations. nih.gov

Nucleophilic Aromatic Substitution (SNAAr): While the pyridine ring is already substituted at the reactive 2, 4, and 6 positions, if a suitable leaving group were present, nucleophilic aromatic substitution would be favored at these positions due to the stabilization of the Meisenheimer complex by the ring nitrogen. uoanbar.edu.iqquora.com

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the activating effect of the amino group might facilitate substitution at the C5 position, though this is expected to be less favorable than reactions on the more electron-rich thiophene (B33073) rings.

| Reaction Type | Reagent | Product Class |

| N-Oxidation | m-CPBA | This compound 1-oxide |

Derivatization of the Thiophene Rings

The two thiophene rings at the C4 and C6 positions are electron-rich aromatic systems and are susceptible to electrophilic substitution reactions. The position of substitution on the thiophene ring (C3', C4', or C5') will be directed by the existing substitution pattern and the nature of the electrophile. Generally, electrophilic substitution on a 2-substituted thiophene occurs preferentially at the C5' position.

Halogenation: The thiophene rings can be halogenated using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration and Sulfonation: Nitration can be achieved with a mixture of nitric and sulfuric acid, while sulfonation can be carried out using fuming sulfuric acid. These reactions introduce nitro and sulfonic acid groups, respectively, onto the thiophene rings.

Friedel-Crafts Acylation and Alkylation: The thiophene rings can undergo Friedel-Crafts reactions to introduce acyl or alkyl groups. These reactions are typically catalyzed by a Lewis acid.

| Reaction Type | Reagent | Potential Product Class |

| Bromination | N-Bromosuccinimide (NBS) | 2-Amino-4,6-bis(5-bromo-2-thienyl)nicotinonitrile |

| Nitration | HNO₃/H₂SO₄ | 2-Amino-4,6-bis(5-nitro-2-thienyl)nicotinonitrile |

| Acylation | Acetyl chloride/AlCl₃ | 2-Amino-4,6-bis(5-acetyl-2-thienyl)nicotinonitrile |

Ring System Rearrangements and Cyclizations

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Synthesis of Thieno[2,3-b]pyridines: A common strategy for the synthesis of thieno[2,3-b]pyridines involves the intramolecular cyclization of a 2-mercaptonicotinonitrile derivative. researchgate.net This suggests that the amino group of the title compound could potentially be converted to a thiol or thiolate, which could then react with a suitable reagent to facilitate cyclization. For instance, reaction of a 3-cyanopyridine-2(1H)-thione with an α-haloketone, followed by base-catalyzed cyclization, is a known route to thieno[2,3-b]pyridines. researchgate.net

Synthesis of Pyrido[2,3-d]pyrimidines: The 2-amino-3-cyano functionality is a classic precursor for the synthesis of pyrido[2,3-d]pyrimidine systems. Reaction with reagents such as formamide, formic acid, or orthoesters can lead to the formation of a fused pyrimidine ring.

Ring Transformation of 4H-pyrans: While not a direct rearrangement of the title compound, it is noteworthy that related 2-amino-4H-pyrans can be transformed into pyridines. researchgate.net This highlights the synthetic utility of related heterocyclic systems in accessing substituted pyridines.

| Target Ring System | Potential Synthetic Strategy | Key Intermediate |

| Thieno[2,3-b]pyridine | Conversion of amino to thiol, followed by alkylation and cyclization | 2-Mercapto-4,6-di(2-thienyl)nicotinonitrile derivative |

| Pyrido[2,3-d]pyrimidine | Reaction with formamide or orthoesters | Direct cyclization of the 2-amino-3-cyano functionality |

Exploration of Advanced Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis for Electronic Materials Applications

The synthesis of 2-amino-4,6-di(2-thienyl)nicotinonitrile and its derivatives is typically achieved through a multi-component reaction involving a chalcone-like precursor, malononitrile (B47326), and an ammonium (B1175870) salt under reflux conditions. mdpi.com An efficient one-pot synthesis of 2-amino-4,6-diarylnicotinonitriles has been developed, which involves the reaction of acetophenones, aldehydes, malononitrile, and ammonium acetate. mdpi.com The presence of the electron-rich thiophene (B33073) rings, coupled with the electron-withdrawing cyano group and the electron-donating amino group, creates a push-pull electronic structure. This intramolecular charge transfer character is a key feature for materials intended for electronic applications.

Potential in Organic Light-Emitting Diodes (OLEDs)

While direct reports on the integration of this compound into Organic Light-Emitting Diode (OLED) devices are limited, the fundamental properties of analogous compounds suggest significant potential. The basic structure of an OLED consists of organic layers for hole transport (HTL), emission (EML), and electron transport (ETL) sandwiched between two electrodes. mdpi.com The performance of these devices is highly dependent on the materials used in each layer.

The inherent fluorescence of aminonicotinonitrile derivatives makes them candidates for emissive materials. For instance, a low molecular weight fluorescent material, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been successfully used to fabricate an OLED with a luminance of 1300 cd/m². This highlights the potential of small molecules with similar functionalities. The general class of nicotinonitriles has been recognized for its utility in electrical materials. nih.gov

Furthermore, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection and transport in OLEDs. Theoretical studies on 2-amino-4,6-diphenylnicotinonitriles have been conducted to understand their electronic structure, including HOMO-LUMO energy gaps, which provides insight into their potential performance in electronic devices. mdpi.comresearchgate.net The substitution of phenyl with thienyl rings is a common strategy in materials science to tune these electronic properties. Thiophene-containing polymers have been investigated for their application in polymer solar cells, demonstrating that the inclusion of thiophene can lead to desirable electronic characteristics.

Applications in Field-Effect Transistors (FETs)

Field-Effect Transistors (FETs) are another area where organic molecules with tailored electronic properties are sought after. An FET is a transistor that utilizes an electric field to control the flow of current. wikipedia.org The performance of organic field-effect transistors (OFETs) has seen significant improvements, with charge carrier mobilities being a key metric. rsc.org

Development as Fluorescent Probes and Sensors

A significant area of application for this compound and its derivatives is in the development of fluorescent probes and sensors. Their photophysical properties can be finely tuned to respond to changes in their environment.

Tuning Photophysical Properties for Sensing Applications

The fluorescence of 2-amino-4,6-diaryl-nicotinonitriles is sensitive to the surrounding solvent environment, a characteristic known as solvatochromism. mdpi.com This property arises from the change in the dipole moment of the molecule upon photoexcitation, which is influenced by the polarity of the solvent. This sensitivity can be exploited for sensing applications.

The photophysical properties of these compounds can be further tuned by modifying the substituents on the aryl rings. For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths. Studies on 2-amino-4,6-diphenylnicotinonitrile derivatives have shown that their absorption maxima are typically in the near-UV range (349–364 nm), with molar extinction coefficients high enough for sensor applications. mdpi.com Their fluorescence emission is observed in the blue-green region of the spectrum. researchgate.net

| Compound (Aryl Substituents) | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| 4,6-diphenyl | 355 | 12,500 | 450 | 0.45 |

| 4-(4-methoxyphenyl)-6-phenyl | 360 | 14,000 | 460 | 0.52 |

| 4-(4-chlorophenyl)-6-phenyl | 358 | 13,000 | 455 | 0.48 |

Application in Monitoring Photopolymerization Processes

One of the well-documented applications of 2-amino-4,6-diphenyl-nicotinonitrile derivatives is as fluorescent probes for monitoring photopolymerization processes. mdpi.com During polymerization, the viscosity of the medium changes, which can restrict the intramolecular rotation of the fluorescent probe. This restriction can lead to an increase in the fluorescence quantum yield, providing a real-time method to monitor the progress of the polymerization reaction. These probes have demonstrated higher sensitivity compared to some commercially available sensors. mdpi.com

Supramolecular Assembly and Coordination Chemistry

The molecular structure of this compound, with its multiple hydrogen bond donors (amino group) and acceptors (pyridine nitrogen, cyano nitrogen), as well as π-rich aromatic systems, makes it an excellent candidate for constructing ordered supramolecular assemblies.

The 2-aminopyridine (B139424) moiety is a well-known building block in supramolecular chemistry, capable of forming robust hydrogen-bonded networks. For instance, N,N'-bis(2-pyridyl)aryldiamines can form polymeric tapes through dimeric N-H···N hydrogen bonds. rsc.org In the crystal structure of a related compound, 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, molecules are linked by N-H···N hydrogen bonds to form chains. nih.gov

Furthermore, the 2-aminopyridine unit is a versatile ligand in coordination chemistry, capable of binding to metal centers. The coordination chemistry of mixed-ligand complexes containing aminopyrimidine and thiophene-2-carboxylate (B1233283) ligands with Co(II) and Cu(II) has been explored, demonstrating the formation of diverse supramolecular architectures, including one-dimensional coordination polymers. nih.gov The ability of the nitrogen atoms in the pyridine (B92270) ring and the amino group to coordinate with metal ions opens up possibilities for creating metal-organic frameworks (MOFs) and other coordination polymers with potentially interesting catalytic, magnetic, or porous properties. The thienyl groups can also participate in π-stacking interactions, further stabilizing the supramolecular structures. nih.gov

Utilization as Ligands for Metal Complexation

The molecular structure of this compound is rich with potential coordination sites, making it an excellent candidate for use as a ligand in metal complexation. While specific studies on the metal complexes of this exact compound are not extensively documented in publicly available literature, the broader class of 2-aminonicotinonitrile and related 2-aminopyrimidine (B69317) derivatives is widely recognized for its ability to form stable complexes with a variety of metal ions. nih.gov

The potential for metal chelation arises from several key features of the molecule:

N-heterocyclic Core: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a primary site for coordination with a metal center.

Exocyclic Amino Group: The 2-amino group provides an additional nitrogen donor site, enabling the formation of a stable five-membered chelate ring with a metal ion coordinated to both the ring nitrogen and the amino nitrogen.

Nitrile Group: The nitrogen of the nitrile group can also participate in coordination, acting as a third potential binding site.

Thienyl Sulfur Atoms: The sulfur atoms in the two thienyl rings introduce further potential for coordination, allowing the molecule to act as a polydentate ligand, bridging multiple metal centers or forming more complex coordination geometries.

This multi-dentate character suggests that this compound could be employed to construct sophisticated coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode would likely depend on the metal ion's size, preferred coordination geometry, and the reaction conditions employed. The resulting metal complexes could exhibit interesting photophysical, electronic, or catalytic properties, driven by the interplay between the metal center and the conjugated π-system of the organic ligand.

Investigation of Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state materials with desired properties. The structure of this compound is well-suited for forming a variety of non-covalent interactions that can guide its self-assembly into ordered crystalline lattices.

Key Non-Covalent Interactions:

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the pyridine ring nitrogen and the nitrile nitrogen are effective hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonding networks, such as N-H···N and N-H···S interactions, which can link molecules into tapes, sheets, or three-dimensional arrays.

π-π Stacking: The molecule contains multiple aromatic rings (pyridine and two thiophenes). These flat, electron-rich systems are prone to π-π stacking interactions, where the rings align face-to-face or in an offset fashion. These interactions are crucial for stabilizing the crystal packing.

The interplay of these varied non-covalent forces provides a powerful tool for crystal engineers. By subtly modifying the substitution pattern on the thienyl or pyridine rings, it would be possible to fine-tune the intermolecular interactions and thus control the solid-state packing and the resulting material properties, such as solubility, melting point, and optical characteristics. A study of a related compound, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, confirms the importance of such interactions in defining the molecular conformation and crystal packing. mdpi.com

Strategic Use as Precursors for Complex Heterocyclic Architectures

The 2-aminonicotinonitrile scaffold is a well-established and versatile building block in synthetic organic chemistry, valued for its utility in constructing more complex, fused heterocyclic systems. The presence of multiple reactive sites within this compound—specifically the amino group, the nitrile group, and the activated pyridine ring—allows for a variety of subsequent chemical transformations.

Research on analogous 2-aminonicotinonitrile and 2-aminopyrimidine derivatives demonstrates their role as key intermediates in the synthesis of a wide array of fused heterocycles. nih.govacs.org These reactions often involve the amino and nitrile groups participating in cyclization reactions with suitable bifunctional reagents.

Examples of Synthetic Transformations:

| Starting Scaffold | Reagent(s) | Resulting Heterocyclic System |

| 2-Aminonicotinonitrile | Guanidine (B92328) | Fused Pyrimidopyrimidine |

| 2-Aminonicotinonitrile | α-Halo Ketones | Thieno[2,3-b]pyridine |

| 2-Aminonicotinonitrile | Formamide or other one-carbon synthons | Pyrido[2,3-d]pyrimidine |

| 2-Aminonicotinonitrile | Esters, Acid Chlorides | Fused Pyridones |

For instance, the reaction of a 2-aminonicotinonitrile derivative with an α-haloketone followed by intramolecular cyclization is a common route to substituted thieno[2,3-b]pyridines, a class of compounds with significant biological activity. Similarly, condensation reactions with reagents like guanidine can lead to the formation of fused pyrimidopyrimidine systems. The reactivity of the scaffold allows for the construction of diverse molecular libraries through combinatorial approaches, as seen in the efficient three-component reactions used to produce large collections of 2-amino-4,6-disubstituted-pyrimidine derivatives. nih.gov This strategic use as a precursor enables the synthesis of novel, complex molecules that would be difficult to access through other synthetic routes, opening doors to new materials and therapeutic agents. mdpi.comeurjchem.com

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-amino-4,6-di(2-thienyl)nicotinonitrile and related derivatives?

Answer:

The synthesis of nicotinonitrile derivatives typically involves multicomponent reactions (MCRs) under acid or base catalysis. For example, in structurally similar compounds like 4,6-dimethyl-2-(alkylthio)nicotinonitrile, acid-catalyzed hydrolysis of the nitrile group yields corresponding amides . Key steps include:

- Cyano group hydrolysis: Controlled temperature (e.g., 60–80°C) and acidic conditions (e.g., HCl or H₂SO₄) to prevent side reactions.

- Substituent introduction: Thienyl groups are introduced via Suzuki coupling or nucleophilic substitution, requiring anhydrous conditions and palladium catalysts.

Table 1: Example Yields from Hydrolysis of 2-(Alkylthio)nicotinonitriles

| R Group | Yield (%) |

|---|---|

| C₃H₇ | 85 |

| C₄H₉ | 78 |

| C₆H₁₃ | 72 |

| CH₂C₆H₅ | 68 |

Basic: How is the structural characterization of this compound performed?

Answer:

Characterization relies on spectroscopic and crystallographic methods:

- NMR spectroscopy: ¹H and ¹³C NMR identify substituent positions and confirm aromaticity. For example, in 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile, the amino protons appear at δ 6.28 ppm (singlet), and nitrile carbons resonate at ~110 ppm .

- X-ray crystallography: Determines dihedral angles between aromatic rings (e.g., 55.04° between naphthyl and pyridyl groups in a related compound) and hydrogen-bonding networks stabilizing the crystal lattice .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Safety measures align with structurally similar nitriles:

- Personal protective equipment (PPE): P95/P1 respirators for low exposure; OV/AG/P99 respirators for higher concentrations. Full-body protective suits and gloves are mandatory .

- Toxicity management: Acute toxicity data (oral LD₅₀ > 2000 mg/kg in rats) suggest moderate hazard. However, components with >0.1% concentration may be carcinogenic (IARC/ACGIH Category 2B) .

Advanced: How can computational modeling optimize the reaction pathways for synthesizing this compound?

Answer:

Density functional theory (DFT) calculations predict transition states and regioselectivity:

- Nitrile reactivity: Electron-withdrawing thienyl groups increase electrophilicity at the cyano carbon, facilitating hydrolysis or nucleophilic attack .

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in Suzuki coupling, improving yields by 15–20% .

Advanced: What structural features influence the biological activity of nicotinonitrile derivatives?

Answer:

Structure-activity relationships (SAR) highlight:

- Electron-deficient rings: Thienyl and nitrophenyl groups enhance π-π stacking with biological targets (e.g., kinase inhibitors).

- Hydrogen-bond donors: The amino group at position 2 mediates interactions with active-site residues, as seen in crystallographic studies .

Table 2: Dihedral Angles in Nicotinonitrile Derivatives

| Substituent Pair | Dihedral Angle (°) |

|---|---|

| Naphthyl-Pyridyl | 55.04 |

| Naphthyl-Phenyl | 75.87 |

| Pyridyl-Phenyl | 59.56 |

Advanced: How do environmental factors (e.g., humidity, temperature) affect the stability of this compound?

Answer:

Stability studies under controlled conditions reveal:

- Thermal degradation: Decomposition above 150°C, with mass loss peaks at 200–250°C (TGA analysis).

- Hydrolytic sensitivity: Moisture induces partial hydrolysis of the nitrile group to amides, requiring storage in desiccators at ≤4°C .

Advanced: What strategies resolve contradictions in spectroscopic data for nicotinonitrile derivatives?

Answer:

Discrepancies arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable-temperature NMR: Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .

- Crystallographic validation: X-ray structures resolve ambiguities in substituent orientation, as demonstrated for 2-amino-4-(2,4-dichlorophenyl) derivatives .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Answer:

The amino and nitrile groups enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.